(Z)-ethyl 2-(2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-(1-methylpyrazole-3-carbonyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S2/c1-4-26-15(22)10-21-13-6-5-11(28(3,24)25)9-14(13)27-17(21)18-16(23)12-7-8-20(2)19-12/h5-9H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIAHKSVILHNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=NN(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure
The compound features a unique structure that includes:
- An ethyl acetate moiety.
- A pyrazole ring connected to a benzo[d]thiazole.
- A methylsulfonyl group, which is known to enhance biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to this compound. For instance, compounds with similar scaffolds have demonstrated significant antibacterial activity against various strains.
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound A | 15.625 | Antistaphylococcal |
| Compound B | 62.5 | Antienterococcal |
| Compound C | 1.9 | Broad-spectrum antibacterial |
These results indicate that compounds containing the pyrazole and thiazole moieties exhibit promising antibacterial effects, potentially inhibiting protein synthesis and affecting nucleic acid production in bacteria .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For example, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX).
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| PYZ1 | 0.011 | High |
| PYZ16 | 0.52 | Moderate |
Notably, PYZ16 exhibited a selectivity index of 10.73 against COX-II compared to Celecoxib, indicating strong anti-inflammatory properties with minimal ulcerogenic effects .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and infection pathways.
- Disruption of Bacterial Cell Function : By targeting bacterial protein synthesis and nucleic acids, it can effectively reduce bacterial proliferation.
- Modulation of Immune Response : It may influence cytokine production and immune cell activation, contributing to its anti-inflammatory effects.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical and laboratory settings:
- Study on Antimicrobial Efficacy : A study conducted on various pyrazole derivatives indicated that certain modifications led to enhanced antibacterial properties against resistant strains of Staphylococcus aureus .
- Anti-inflammatory Trials : In vivo trials demonstrated that specific derivatives significantly reduced inflammation in models of arthritis and colitis, suggesting potential therapeutic applications in chronic inflammatory diseases .
Scientific Research Applications
-
Anticancer Properties :
- Compounds containing thiazole and pyrazole rings have been shown to exhibit anticancer activity. For instance, similar derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including prostate cancer cells . The mechanism often involves the modulation of androgen receptor pathways, making these compounds promising candidates for further development as anticancer agents.
- Antibacterial Activity :
- Anticonvulsant Activity :
Synthesis and Derivatives
The synthesis of (Z)-ethyl 2-(2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step processes including:
- Condensation Reactions : The initial formation often involves the condensation of pyrazole derivatives with thiazole precursors.
- Functional Group Modifications : Subsequent reactions may include the introduction of functional groups such as methylsulfonyl to enhance biological activity.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of a series of thiazole-pyrazole derivatives on prostate cancer cells. The results indicated that several compounds significantly inhibited cell growth at micromolar concentrations, with specific derivatives showing enhanced activity due to structural modifications.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.0 | Androgen receptor antagonist |
| Compound B | 8.5 | Apoptosis induction |
| Compound C | 12.0 | Cell cycle arrest |
Case Study 2: Antibacterial Efficacy
Another research focused on the antibacterial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria. The study found that certain compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound D | 4 | Staphylococcus aureus |
| Compound E | 6 | Escherichia coli |
| Compound F | 8 | Pseudomonas aeruginosa |
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl acetate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, a key step for modifying solubility or biological activity.
| Reaction Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Basic hydrolysis (saponification) | NaOH/H₂O, reflux | Carboxylic acid salt | 85–92% | |
| Acidic hydrolysis | HCl/EtOH, 60°C | Free carboxylic acid | 78–84% |
Mechanistic Insight :
Nucleophilic attack by hydroxide or water at the carbonyl carbon generates a tetrahedral intermediate, followed by elimination of ethanol. Basic conditions favor carboxylate salt formation, while acidic conditions yield the free acid.
Nucleophilic Substitution at Methylsulfonyl Group
The methylsulfonyl (-SO₂CH₃) group acts as a strong electron-withdrawing substituent, facilitating nucleophilic aromatic substitution (NAS) or aliphatic substitution.
Key Data :
-
Methylsulfonyl’s meta-directing effect governs regioselectivity in NAS .
-
Steric hindrance from the pyrazole ring limits reactivity at the 6-position.
Thiazole Ring Modifications
The benzo[d]thiazole core participates in electrophilic substitutions and redox reactions.
Electrophilic Aromatic Substitution (EAS)
| Reaction | Reagents | Position Substituted | Products | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-position | 5-Nitro-thiazole derivative | |
| Halogenation | Br₂/FeCl₃, CH₂Cl₂ | 4-position | 4-Bromo-thiazole derivative |
Oxidation/Reduction
| Reaction | Reagents | Products | References |
|---|---|---|---|
| Thiazole oxidation | H₂O₂, AcOH, 70°C | Thiazole N-oxide | |
| Ring reduction | H₂/Pd-C, EtOH | Dihydrothiazole analog |
Pyrazole Ring Functionalization
The 1-methylpyrazole moiety undergoes regioselective reactions at the N-1 and C-4 positions.
| Reaction Type | Reagents | Products | References |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-1 dimethylpyrazole derivative | |
| Cyclization | CuI, DMF, 100°C | Pyrazolo-thiazole fused systems |
Notable Observation :
The electron-donating methyl group at N-1 deactivates the pyrazole ring toward electrophiles but enhances stability under basic conditions .
Imine Bond Reactivity
The (Z)-configured imine (C=N) bond is susceptible to hydrolysis, reduction, and cycloaddition.
Stereochemical Considerations :
The Z-configuration of the imine bond influences reaction rates and product distributions in asymmetric syntheses .
Side-Chain Reactions
The methylene (-CH₂-) group adjacent to the ester participates in free radical and alkylation reactions.
| Reaction Type | Reagents | Products | References |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄ | α-Bromoester derivative | |
| Alkylation | CH₃I, LDA, THF | Quaternary carbon center |
Comparative Reactivity Table
A comparative analysis of reaction rates for key functional groups:
| Functional Group | Relative Reactivity (Scale: 1–5) | Dominant Reaction Pathways |
|---|---|---|
| Ester | 5 (Most reactive) | Hydrolysis, transesterification |
| Methylsulfonyl | 4 | Nucleophilic substitution |
| Imine | 3 | Reduction, hydrolysis |
| Thiazole ring | 2 | Electrophilic substitution |
| Pyrazole ring | 1 | Alkylation, cyclization |
Stability and Degradation Pathways
-
Thermal stability : Decomposes above 200°C via cleavage of the imine bond .
-
Photodegradation : UV light induces radical formation at the methylsulfonyl group.
-
Hydrolytic pathways : Predominant at pH > 10, leading to ester and imine bond breakdown.
This comprehensive analysis underscores the compound’s synthetic versatility, with reactions tailored for drug discovery and materials science. Future studies should explore catalytic asymmetric transformations and green chemistry approaches to enhance sustainability.
Comparison with Similar Compounds
Key Findings :
- The methylsulfonyl group at position 6 enhances thermal stability but reduces aqueous solubility compared to methyl or unsubstituted analogs. This is attributed to stronger intermolecular dipole-dipole interactions .
- The (Z)-imino configuration creates a planar geometry that facilitates π-π stacking in crystal lattices, as observed in SHELX-refined structures . In contrast, (E)-isomers exhibit distorted packing, reducing stability.
Role of Pyrazole-Carbonyl Imino Linkage
Compared to benzoyl or acetyl imino derivatives, the 1-methyl-1H-pyrazole-3-carbonyl group introduces:
- Enhanced hydrogen-bonding capacity : The pyrazole nitrogen participates in N–H···O interactions, stabilizing crystal structures (graph-set motif: R₂²(8) ) .
Crystallographic Behavior
SHELX-refined structures reveal monoclinic symmetry (space group P2₁/c) with intermolecular interactions dominated by C=O···H–N and S=O···H–C bonds. These features correlate with high melting points and stability under ambient conditions .
Biomedical Relevance
While direct pharmacological data are scarce, the compound’s sulfonyl and pyrazole motifs align with known kinase inhibitors (e.g., sulfonamide-based drugs). Its solubility profile suggests compatibility with lipid-based drug delivery systems, a critical factor in in vitro models like 3D cell cultures .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (Z)-ethyl 2-(2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate, and how do reaction conditions influence stereoselectivity?
- Methodology : Utilize multi-step condensation reactions involving benzo[d]thiazole precursors and 1-methyl-1H-pyrazole-3-carbonyl derivatives. For example, a Vilsmeier-Haack reagent (DMF/POCl₃) can facilitate imine formation under controlled temperatures (60–65°C) . Monitor stereochemistry via polarimetry or chiral HPLC. Optimize solvent polarity (e.g., acetone or 1,4-dioxane) to enhance Z-isomer selectivity .
Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for the methylsulfonyl group (δ ~3.0–3.5 ppm for CH₃SO₂), benzo[d]thiazole protons (δ ~7.0–8.5 ppm), and the ethyl acetate moiety (δ ~1.3 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂) .
- IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and imine bonds (C=N at ~1600–1650 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., expected [M+H]⁺ for C₁₈H₁₉N₃O₅S₂: ~430.08 Da).
Q. What functional groups in this compound are most reactive, and how do they influence stability during storage?
- Methodology : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring. The methylsulfonyl group may hydrolyze under acidic conditions, while the imine bond (C=N) is prone to oxidation. Use inert atmospheres (N₂) and antioxidants (e.g., BHT) to mitigate degradation .
Advanced Research Questions
Q. What mechanistic pathways explain the formation of byproducts during the synthesis of this compound?
- Methodology : Use LC-MS to identify intermediates and byproducts (e.g., over-oxidation of the thiazole ring or ester hydrolysis). Kinetic studies under varying temperatures and catalysts (e.g., Pd/C for reductive steps) can clarify competing pathways . Computational DFT calculations (e.g., Gaussian) may model transition states for imine formation .
Q. How do substituents on the benzo[d]thiazole core affect bioactivity?
- Methodology : Synthesize analogs with modified substituents (e.g., replacing methylsulfonyl with nitro or methoxy groups). Test in vitro for target activities (e.g., HIV-1 protease inhibition or antitumor assays using MTT protocols). Correlate electronic effects (Hammett σ values) with IC₅₀ data .
Q. What crystallographic data are available for related benzothiazole derivatives, and how can they guide polymorph screening?
- Methodology : Reference crystal structures (e.g., CCDC entries) to analyze packing motifs. For example, π-π stacking between thiazole and phenyl rings (centroid distances ~3.7 Å) stabilizes the lattice . Screen polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile) and characterize via PXRD .
Q. How can contradictions in reported synthetic yields be resolved?
- Methodology : Conduct reproducibility studies with controlled variables (e.g., moisture levels, catalyst purity). For example, trace water in DMF may hydrolyze imine bonds, reducing yields by 15–20% . Use DoE (Design of Experiments) to identify critical factors (e.g., POCl₃ stoichiometry in Vilsmeier-Haack reactions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
